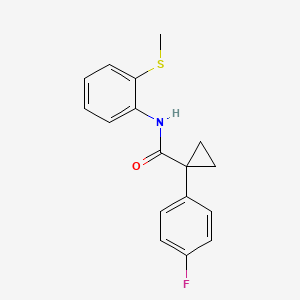
1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a cyclopropane ring, a fluorophenyl group, and a methylthiophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.
Attachment of the Methylthiophenyl Group: The methylthiophenyl group can be attached through a Friedel-Crafts alkylation reaction, where a methylthiophenyl derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders or cancer.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Chemical Biology: This compound can serve as a probe to study the mechanisms of various biochemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-chlorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-fluorophenyl)-N-(2-(ethylthio)phenyl)cyclopropanecarboxamide: Similar structure but with an ethylthio group instead of a methylthio group.
1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-fluorophenyl)-N-(2-(methylthio)phenyl)cyclopropanecarboxamide is unique due to the combination of its fluorophenyl and methylthiophenyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for various scientific applications.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-methylsulfanylphenyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNOS/c1-21-15-5-3-2-4-14(15)19-16(20)17(10-11-17)12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQXFGVPSHAMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2894792.png)
![8-(4-chlorobenzenesulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
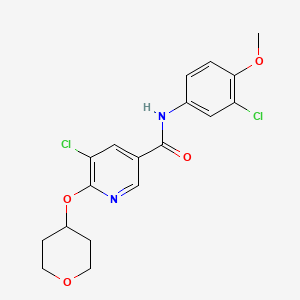
![4-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine](/img/structure/B2894795.png)
![2-[(1-{6-Bromoimidazo[1,2-a]pyrazine-3-carbonyl}piperidin-3-yl)oxy]ethan-1-ol](/img/structure/B2894796.png)
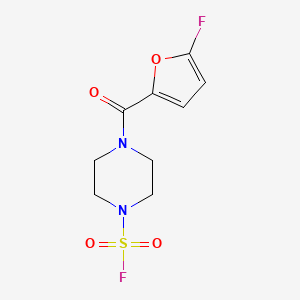
![N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2894798.png)
![methyl 4-({2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}sulfamoyl)benzoate](/img/structure/B2894799.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2,3-dimethylbenzoate](/img/structure/B2894801.png)
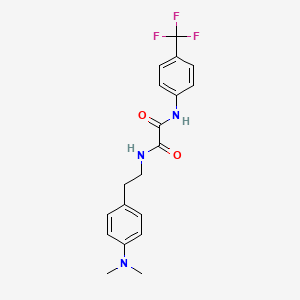
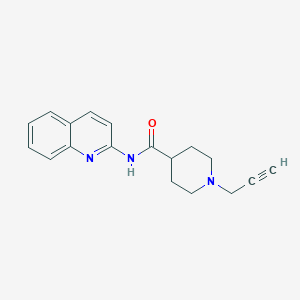
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2894808.png)
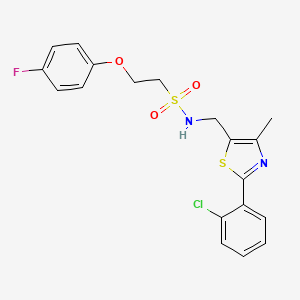
![3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2894812.png)
